In Vitro Toxicity Profile of 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol: A Predictive Toxicology Whitepaper
In Vitro Toxicity Profile of 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol: A Predictive Toxicology Whitepaper
Executive Summary
The compound 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol (MPEAP) represents a unique synthetic scaffold characterized by a phenylethylamine core linked to a tertiary alcohol via a secondary amine. In early-stage drug discovery, small molecules bearing this structural motif require rigorous in vitro de-risking before advancing to in vivo models.
Based on predictive structural alerts, MPEAP is classified as a Cationic Amphiphilic Drug (CAD) . This whitepaper outlines a comprehensive, self-validating in vitro toxicity profiling strategy designed to interrogate three primary liabilities associated with this chemotype: Cardiotoxicity (hERG liability) , Drug-Induced Phospholipidosis (DIPL) , and Metabolic Activation .
Structural Alerts & Predictive Toxicology
As a Senior Application Scientist, the first step in profiling any novel entity is decoding its structural pharmacophores to predict physiological interactions. MPEAP contains several critical moieties:
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The Phenylethylamine (PEA) Core: PEA derivatives are known to interact with trace amine-associated receptors (TAAR1) and monoamine transporters, often exhibiting sympathomimetic and neurotoxic effects [[1]]. Furthermore, PEA derivatives can undergo oxidative deamination or CYP-mediated metabolism, potentially generating reactive oxygen species (ROS) or reactive electrophiles [[[“]]].
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Cationic Amphiphilic Nature: MPEAP possesses a lipophilic domain (the phenyl ring) and a hydrophilic domain containing a basic secondary amine (calculated pKa ~9.5). At physiological pH (7.4), it is predominantly protonated. This CAD profile is the primary driver for Drug-Induced Phospholipidosis (DIPL) . CADs diffuse freely into acidic organelles like lysosomes (pH 4.5), where they become fully protonated and trapped, subsequently inhibiting lysosomal phospholipase A2 (LPLA2) [[3]].
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hERG Pharmacophore: The combination of a basic amine and a lipophilic aromatic ring is a classic structural alert for binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel—specifically interacting with the Y652 and F656 residues in the channel's inner cavity. This necessitates rigorous, ICH S7B-compliant electrophysiological testing [[4]].
Fig 1. Mechanistic pathway of CAD-induced lysosomal trapping and phospholipidosis.
Core In Vitro Toxicity Profiling Workflows
To ensure scientific integrity, every protocol described below operates as a self-validating system , incorporating specific positive and negative controls to establish assay windows and rule out artifactual data.
Protocol 1: Automated Patch-Clamp hERG Assay (ICH S7B Compliance)
Causality: To assess the risk of delayed ventricular repolarization (QTc prolongation). We utilize automated patch-clamp over binding assays because it directly measures the functional fractional block of the IKr current, which is the gold standard required by regulatory bodies [[5]].
Step-by-Step Methodology:
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Cell Preparation: Culture stable HEK293-hERG cells to 70-80% confluency. Harvest using Detachin and suspend in extracellular recording solution.
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Electrophysiology Setup: Utilize an automated patch-clamp system (e.g., QPatch II). Establish a whole-cell configuration with a holding potential of -80 mV.
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Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.
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Compound Application: Perfuse MPEAP at ascending concentrations (0.1, 1, 10, 30, 100 µM). Allow 3-5 minutes per concentration to reach steady-state block.
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Self-Validation & Analysis: Calculate the fractional block of the tail current. The assay is validated by a positive control (E-4031, 0.05 µM , expected >80% block) and a vehicle control (0.1% DMSO, expected <5% block). Determine the IC50 using a standard Hill equation fit.
Protocol 2: High-Content Screening for Drug-Induced Phospholipidosis (DIPL)
Causality: The choice of HepG2 cells over primary hepatocytes for DIPL screening is driven by the need for a proliferating cell line that actively synthesizes membranes, thereby accelerating the formation of lysosomal lamellar bodies within a practical 48-hour window [[6]].
Step-by-Step Methodology:
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Cell Seeding: Seed HepG2 cells in 384-well optical bottom plates at 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.
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Compound Treatment: Treat cells with MPEAP (1 to 100 µM) in the presence of HCS LipidTOX™ Red phospholipidosis detection reagent for 48 hours.
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Staining: Fix cells with 4% paraformaldehyde and counterstain nuclei with Hoechst 33342.
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Imaging & Quantification: Image using a high-content screening system (e.g., Thermo Fisher CellInsight CX5). Quantify the total fluorescence intensity of the lipid probe in the cytoplasmic region per cell.
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Self-Validation: The system is validated using Amiodarone (10 µM) as a strong positive CAD control (inducing massive lipid accumulation) and Acetaminophen (50 µM) as a negative control to establish the baseline.
Protocol 3: Metabolic Stability & Reactive Metabolite Trapping
Causality: Secondary amines can be N-dealkylated by CYP450s, potentially forming reactive intermediate species. We utilize Glutathione (GSH) trapping in human liver microsomes (HLM) to detect electrophilic intermediates that could lead to idiosyncratic hepatotoxicity or covalent protein binding [[7]].
Step-by-Step Methodology:
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Incubation: Incubate 1 µM MPEAP with HLM (1 mg/mL protein) and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.
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Reaction Initiation: Add an NADPH regenerating system to initiate CYP-mediated metabolism.
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Sampling: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes. Quench immediately with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Labetalol).
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LC-MS/MS Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Monitor parent compound depletion to calculate intrinsic clearance (CLint). Perform a precursor ion scan (neutral loss of 129 Da) to identify any GSH-adduct formation.
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Self-Validation: Use Diclofenac as a positive control for GSH adduct formation and Verapamil as a high-clearance reference standard.
Fig 2. Core in vitro toxicity screening workflow for MPEAP.
Quantitative Data Summary
The following tables summarize the predictive physicochemical parameters and the representative in vitro toxicity thresholds established for MPEAP based on its structural class.
Table 1: Physicochemical Properties & Predictive Alerts for MPEAP
| Parameter | Value / Prediction | Toxicological Implication |
| Molecular Weight | 193.29 g/mol | Favorable for passive cellular permeability. |
| ClogP | ~2.1 | Moderate lipophilicity; enables membrane partitioning. |
| pKa (Secondary Amine) | ~9.5 | Highly basic; >90% protonated at physiological pH (7.4). |
| CAD Classification | Positive | High risk of lysosomal trapping and DIPL. |
| hERG Pharmacophore | Positive | Structural liability for IKr potassium current inhibition. |
Table 2: In Vitro Toxicity Profiling Results (Representative Benchmarks)
| Assay | Endpoint Measured | Target Threshold for MPEAP | Reference Standard Validation |
| hERG Patch-Clamp | IC50 (µM) | > 30 µM (Desired) | E-4031: 0.05 µM (Positive) |
| DIPL (HepG2) | Minimum Efficacious Conc. (MEC) | > 50 µM (Desired) | Amiodarone: 3.5 µM (Positive) |
| Cytotoxicity (ATP) | CC50 (µM) | > 100 µM | Tamoxifen: 18 µM (Positive) |
| HLM Stability | CLint (µL/min/mg) | < 20 (Low Clearance) | Verapamil: ~50 (High Clearance) |
| GSH Trapping | Adduct Formation | Negative | Diclofenac: Positive |
Conclusion & Next Steps
The in vitro toxicity profile of 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol is heavily dictated by its identity as a Cationic Amphiphilic Drug (CAD) and a phenylethylamine derivative. If the compound exhibits an hERG IC50 < 10 µM or induces DIPL at concentrations < 15 µM, medicinal chemistry efforts should focus on reducing the basicity of the secondary amine (e.g., via fluorination of adjacent carbons to lower the pKa) or reducing overall lipophilicity (lowering ClogP) to mitigate lysosomal trapping and ion channel binding.
References
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"What are the adverse effects of Phenethylamine (PEA)? - Consensus", Consensus.app,[Link]
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"ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential", European Medicines Agency (EMA),[Link]
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"E14/S7B Questions and Answers: Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential", International Council for Harmonisation (ICH),[Link]
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"DRUG INDUCED PHOSPHOLIPIDOSIS: AN ACQUIRED LYSOSOMAL STORAGE DISORDER", National Institutes of Health (NIH) / PMC,[Link]
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"Inhibition of lysosomal phospholipase A2 predicts drug-induced phospholipidosis", National Institutes of Health (NIH) / PMC,[Link]
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"Mechanistic Insights into the Highly Efficient Degradation of Phenylethylamine by a Multicopper Oxidase from Psychrobacter", American Chemical Society (ACS),[Link]
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"Phenethylamine", Wikipedia,[Link]
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